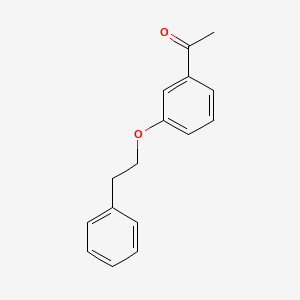

3'-(2-Phenylethoxy)acetophenone

描述

2,2-Dimethoxyethyl acetate (chemical formula C₆H₁₂O₅, molecular weight 164.16 g/mol) is an ester derivative featuring a central ethyl backbone substituted with two methoxy groups and an acetylated terminal oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as purpurinimides (photosensitizers for photodynamic therapy) and cyclopropane-based derivatives (e.g., insecticides and pharmaceuticals) . Its structure enables reactivity in nucleophilic substitutions and ester hydrolysis, making it valuable in multi-step syntheses.

属性

分子式 |

C16H16O2 |

|---|---|

分子量 |

240.30 g/mol |

IUPAC 名称 |

1-[3-(2-phenylethoxy)phenyl]ethanone |

InChI |

InChI=1S/C16H16O2/c1-13(17)15-8-5-9-16(12-15)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3 |

InChI 键 |

ODKVILSECODRIT-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

2-Methoxyethyl Acetate

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Key Properties :

- Applications: Primarily used as a solvent in coatings, inks, and resins due to its volatility and compatibility with polar/non-polar systems.

- Key Differences :

2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)

- Molecular Formula : C₈H₁₆O₄

- Molecular Weight : 188.21 g/mol

- Key Properties :

- Key Differences :

2-Methoxy-1-methylethyl Acetate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Properties: CAS No.: 108-65-6 Branching: Features a methyl group on the ethyl backbone, altering steric and electronic properties.

- Higher flammability due to lower molecular weight compared to 2,2-dimethoxyethyl acetate.

2-(Dimethylamino)ethyl Acetate

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.18 g/mol

- Key Properties: Basic Character: The dimethylamino group imparts alkalinity, enabling use in pH-sensitive reactions .

- Applications : Intermediate in pharmaceutical synthesis (e.g., acetylcholine analogs) .

- Key Differences: Replacement of methoxy with dimethylamino group drastically alters reactivity (e.g., participation in Michael additions). Higher toxicity (RTECS AH2100000) due to amine functionality .

Structural and Functional Insights

- Polarity: 2,2-Dimethoxyethyl acetate’s dual methoxy groups increase polarity compared to mono-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) .

- Reactivity : The electron-donating methoxy groups stabilize carbocation intermediates, facilitating nucleophilic substitutions in cyclopropane syntheses .

- Safety : Lower vapor pressure compared to 2-methoxyethyl acetate reduces inhalation hazards but necessitates precautions during hydrolysis (acetic acid release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。